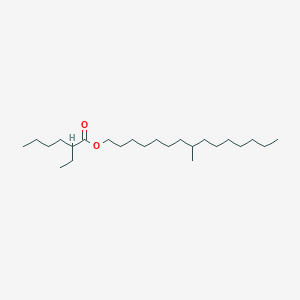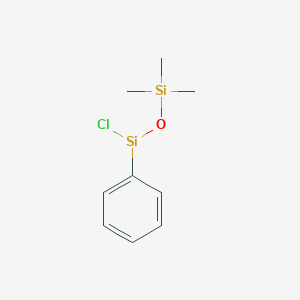
4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride is an organic compound with the molecular formula C13H15Cl2NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Using Pyridine-2,6-dicarboxylic Acid and Thionyl Chloride
-
Using Pyridine-2,6-dicarboxylic Acid and Oxalyl Chloride
Industrial Production Methods
The industrial production of 4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process generally follows the synthetic routes mentioned above but on a larger scale with optimized conditions for industrial efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions
Reagents: Common reagents include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild conditions with the use of a base to neutralize the hydrochloric acid formed during the reaction.
Products: The major products are substituted pyridine derivatives.
-
Hydrolysis
Reagents: Water or aqueous solutions.
Conditions: The reaction is usually carried out under acidic or basic conditions.
Products: The major products are pyridine-2,6-dicarboxylic acid and hexanol.
Aplicaciones Científicas De Investigación
4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride is used in various scientific research applications:
-
Chemistry
-
Biology and Medicine
Drug Development: It serves as a building block in the synthesis of potential drug candidates.
Biochemical Research: It is used in the study of enzyme inhibitors and receptor ligands.
-
Industry
Mecanismo De Acción
The mechanism of action of 4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride involves its reactivity towards nucleophiles. The compound’s dichloride groups are highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows it to form various derivatives that can interact with biological targets, such as enzymes and receptors, thereby modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
-
Pyridine-2,6-dicarboxylic Acid Chloride
Formula: C7H3Cl2NO2
Differences: Lacks the hexyloxy group, making it less hydrophobic and less reactive towards certain nucleophiles.
-
Pyridine-2,6-dicarboxamide
Formula: C7H6N2O2
Differences: Contains amide groups instead of chloride groups, resulting in different reactivity and applications.
Uniqueness
4-(Hexyloxy)pyridine-2,6-dicarbonyl dichloride is unique due to its hexyloxy group, which imparts hydrophobicity and influences its reactivity and solubility. This makes it particularly useful in the synthesis of hydrophobic compounds and materials .
Propiedades
Número CAS |
839712-98-0 |
|---|---|
Fórmula molecular |
C13H15Cl2NO3 |
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
4-hexoxypyridine-2,6-dicarbonyl chloride |
InChI |
InChI=1S/C13H15Cl2NO3/c1-2-3-4-5-6-19-9-7-10(12(14)17)16-11(8-9)13(15)18/h7-8H,2-6H2,1H3 |
Clave InChI |
VRMILMBSTPSHBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC(=NC(=C1)C(=O)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14205627.png)

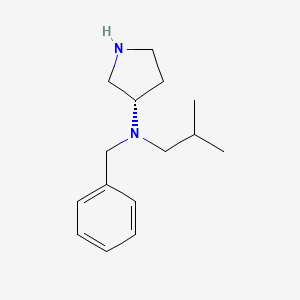
![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
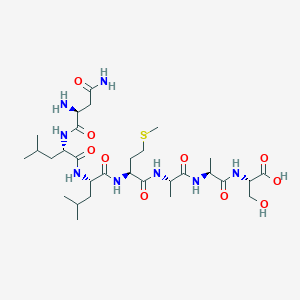
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)
![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)

![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
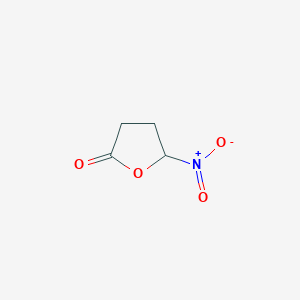
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate](/img/structure/B14205695.png)
